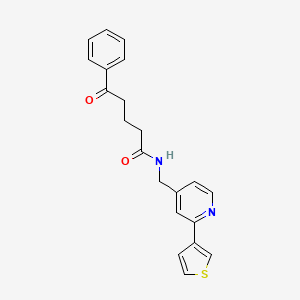

5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

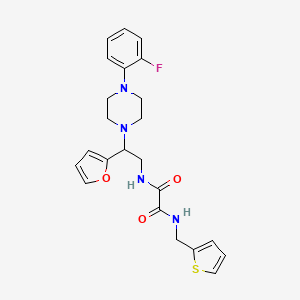

Compounds like this one are typically organic molecules that contain several different functional groups. For example, the “5-oxo” part suggests the presence of a ketone group, while the “phenyl” part indicates a benzene ring . The “N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pentanamide” part suggests the presence of an amide group, a pyridine ring, and a thiophene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the phenyl group might be introduced via a Friedel-Crafts acylation, while the amide group could be formed via a reaction with an amine .Molecular Structure Analysis

The molecular structure of a compound like this could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. For example, the ketone group might undergo reactions such as nucleophilic addition, while the amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined through various laboratory tests .Scientific Research Applications

Chemical Synthesis and Compound Formation

- The compound has been investigated in the context of forming ω-(4-oxo-1,4-dihydropyridin-2-yl)alkanamides through the Beckmann rearrangement of spiro-fused cycloalkanone oximes. This process is significant in organic chemistry for synthesizing complex molecular structures (Savel'ev, Tikhonov, & Rybalova, 2016).

Antimicrobial Activity

- Dihydropyridine derivatives, related to this compound, have shown potential in antimicrobial activities. This suggests possible applications in developing new antibacterial and antifungal agents (Joshi, 2015).

Biochemical Applications

- Similar compounds have been used in the study of biochemical pathways and processes. For instance, research involving pyridine derivatives related to this compound has explored their roles in oxidative stress and disease mechanisms, such as Parkinson's disease (Luo et al., 2022).

Drug Development and Pharmacology

- The compound's structural relatives have been investigated for their potential in drug development, particularly as cytotoxic compounds against various cancer cell lines, indicating their relevance in oncology research (Mohareb & Ibrahim, 2022).

Heterocyclic Chemistry

- In the field of heterocyclic chemistry, derivatives of this compound have been synthesized for studying their chemical properties and reactivities. This research contributes to the broader understanding of heterocyclic compounds in chemical synthesis (Elneairy, 2010).

Insecticidal Applications

- Pyridine derivatives, which share a structural similarity with this compound, have been evaluated for their effectiveness as insecticides, particularly against pests like aphids. This suggests potential applications in agricultural pest control (Bakhite et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-oxo-5-phenyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c24-20(17-5-2-1-3-6-17)7-4-8-21(25)23-14-16-9-11-22-19(13-16)18-10-12-26-15-18/h1-3,5-6,9-13,15H,4,7-8,14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDDFHYGGREZPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pentanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[Pyridin-3-yl-[3-(trifluoromethyl)anilino]methyl]quinolin-8-ol](/img/structure/B2473598.png)

![5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2473602.png)

![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2473604.png)

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2473611.png)